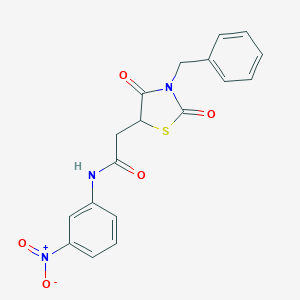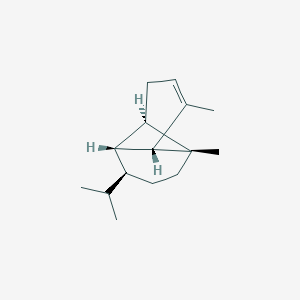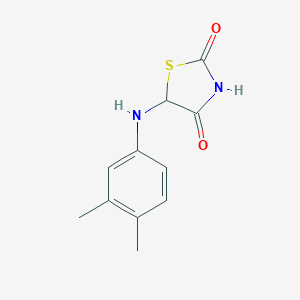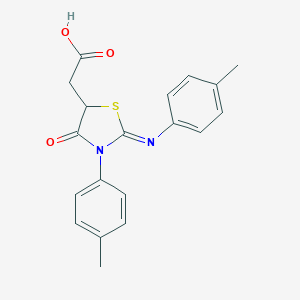![molecular formula C14H15F3N2O2S B227508 3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione, commonly known as GK-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GK-11 belongs to the class of thiazolidinedione compounds, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The mechanism of action of GK-11 is not fully understood. However, it has been proposed that GK-11 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by GK-11 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
GK-11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that GK-11 can inhibit the proliferation of cancer cells and induce apoptosis. GK-11 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, GK-11 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using GK-11 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes. Another advantage of using GK-11 is its stability, which allows for long-term storage and use in experiments. However, one limitation of using GK-11 is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on GK-11. One area of research is the development of GK-11 derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the anti-inflammatory and anti-cancer effects of GK-11 in animal models. Additionally, the potential use of GK-11 in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the mechanism of action of GK-11 should be further elucidated to better understand its therapeutic potential.
合成法
GK-11 is synthesized through a multistep process involving the condensation of isobutyraldehyde with thiourea, followed by a reaction with 3-(trifluoromethyl)aniline. The resulting product is then treated with acetic anhydride and sodium bicarbonate to yield GK-11. The synthesis of GK-11 has been optimized to increase the yield and purity of the compound.
科学的研究の応用
GK-11 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that GK-11 has anti-inflammatory and anti-cancer properties. GK-11 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. GK-11 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
特性
製品名 |
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C14H15F3N2O2S |
分子量 |
332.34 g/mol |
IUPAC名 |
3-(2-methylpropyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H15F3N2O2S/c1-8(2)7-19-12(20)11(22-13(19)21)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8,11,18H,7H2,1-2H3 |
InChIキー |
SHIDJTYTMMNMLC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)
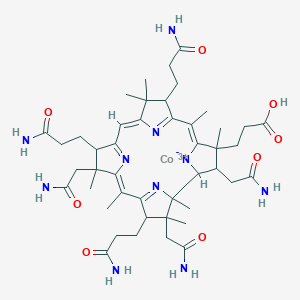
![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)


![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
